Deoxycytidine triphosphate (disodium)
Description
Deoxycytidine triphosphate (dCTP) is a critical nucleotide required for DNA synthesis and repair, serving as a substrate for DNA polymerases . The disodium salt form enhances stability and solubility, making it suitable for pharmaceutical and research applications. dCTP participates in cellular metabolism, including salvage pathways and feedback regulation of enzymes like ribonucleotide reductase and deoxycytidine kinase . Its intracellular concentration directly influences the efficacy of nucleoside analogs (e.g., gemcitabine, cytarabine) by competing for incorporation into DNA .
Properties
Molecular Formula |
C9H14N3Na2O13P3 |
|---|---|
Molecular Weight |
511.12 g/mol |
IUPAC Name |
disodium;[[[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O13P3.2Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;/q;2*+1/p-2/t5?,6-,8-;;/m1../s1 |
InChI Key |
ABWVCNMFYVEBIB-DZRNUDSCSA-L |
Isomeric SMILES |
C1[C@@H](O[C@@H](C1O)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N.[Na+].[Na+] |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis Methods
One-Pot, Three-Step Phosphorylation
The most widely cited chemical synthesis involves a sequential phosphorylation process starting from deoxycytidine. The reaction proceeds as follows:
- Monophosphorylation : Deoxycytidine reacts with phosphoryl chloride (POCl₃) in trimethyl phosphate at 0–4°C for 2 hours to form deoxycytidine monophosphate (dCMP).
- Pyrophosphorylation : dCMP is treated with tributylammonium pyrophosphate in DMF, forming a cyclic intermediate.
- Hydrolysis : The intermediate is hydrolyzed with NaOH to yield dCTP, which is precipitated as the disodium salt using ethanol.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–70% | |
| Purity (HPLC) | >95% | |
| Reaction Time | 8–12 hours |
This method is scalable to gram quantities but requires stringent temperature control to avoid side reactions such as depurination.
Mizoroki-Heck Coupling for Modified dCTP
A patented approach adapts Mizoroki-Heck cross-coupling to synthesize pseudo-dCTP derivatives. After coupling 5-iodouracil with a glycal intermediate, the product undergoes diastereoselective reduction and phosphorylation. The disodium salt is formed via ion-exchange chromatography using NaHCO₃.
Advantages:
Enzymatic Catalysis
Nucleotide Kinase-Based Systems
Enzymatic methods leverage kinases like acetate kinase (ACK) and nucleotide kinase for ATP regeneration. In a typical setup:
- Substrates : Deoxycytidine diphosphate (dCDP) and phosphoenolpyruvate (PEP).
- Enzymes : Pyruvate kinase (PK) catalyzes the transfer of a phosphate group from PEP to dCDP, forming dCTP.
Optimization Parameters:
| Condition | Optimal Value | Impact on Yield |
|---|---|---|
| Mg²⁺ Concentration | 10 mM | Maximizes Vₘₐₓ |
| pH | 8.0–8.5 | Prevents hydrolysis |
| Temperature | 37°C | Balances enzyme activity and stability |
A 93% conversion rate is achieved with 10 mM dCDP and 90 U/mL PK. The disodium salt is precipitated by adjusting the pH to 9.0–9.5 and adding NaCl.
Microbial Fermentation
Bacillus subtilis Mutants
A patent describes cytidine-overproducing B. subtilis strains (e.g., Ferm BP-634) resistant to purine analogues. Deoxycytidine is extracted from broth via:
- Cation-Exchange Chromatography : Using Amberlite IR-120 (Na⁺ form).
- Precipitation : Ethanol yields the disodium salt at 85–90% purity.
Performance Metrics:
| Strain | dCTP Titer (g/L) | Yield (mol/mol glucose) |
|---|---|---|
| Wild-Type | 0.3 | 0.05 |
| Mutant (Ferm BP-634) | 4.2 | 0.41 |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Chemical Synthesis | 65–70 | 95 | Moderate | 50–80 |
| Enzymatic Catalysis | 90–93 | 97 | High | 12–18 |
| Microbial Fermentation | 40–67 | 85–90 | High | 8–15 |
Key Findings :
Stability and Formulation
The disodium salt’s stability is enhanced by:
- Buffering : Tris-HCl (pH 8.5–9.0) reduces degradation to dCMP.
- Stabilizers : Arginine (20–30:23 w/w ratio to dCTP) inhibits hydrolysis at 25°C.
Accelerated Stability Data:
| Condition | Degradation (6 Months) |
|---|---|
| 4°C | <5% |
| 25°C (with arginine) | 8% |
| 37°C (no stabilizer) | 35% |
Chemical Reactions Analysis
Types of Reactions
Deoxycytidine triphosphate (disodium) undergoes several types of chemical reactions, including:
Phosphorylation: It can participate in phosphorylation reactions where phosphate groups are transferred to other molecules.
Common Reagents and Conditions
Common reagents used in reactions involving deoxycytidine triphosphate (disodium) include:
Phosphorylating agents: Such as phosphorus oxychloride and phosphoric acid.
Enzymes: DNA polymerases and kinases are often used to catalyze reactions involving this compound.
Major Products Formed
The major products formed from reactions involving deoxycytidine triphosphate (disodium) include deoxycytidine monophosphate and deoxycytidine diphosphate, which are intermediates in the synthesis of DNA .
Scientific Research Applications
Deoxycytidine triphosphate (disodium) has a wide range of applications in scientific research, including:
Molecular Biology: It is used in polymerase chain reaction (PCR) and DNA sequencing to synthesize new strands of DNA.
Genetic Studies: It is utilized in studies involving gene expression and mutation analysis.
Medical Research: It plays a crucial role in the development of diagnostic tools and therapeutic agents for genetic disorders.
Biotechnology: It is used in the production of recombinant DNA and other biotechnological applications.
Mechanism of Action
The mechanism of action of deoxycytidine triphosphate (disodium) involves its incorporation into DNA strands by DNA polymerase enzymes. The triphosphate group contains high-energy phosphoanhydride bonds, which release energy when hydrolyzed. This energy is used to drive the incorporation of deoxycytidine into the growing DNA chain. The process can be represented by the following chemical equation:
(DNA)n+dCTP↔(DNA)n−C+PPi
where (dCTP) is deoxycytidine triphosphate and (PP_i) is pyrophosphate .
Comparison with Similar Compounds
Comparison with Similar Compounds
Therapeutic Nucleoside Analogs
Research-Oriented Derivatives
Natural dNTPs
Key Research Findings
Mechanistic Divergence in Chain Termination :
- dFdCTP (gemcitabine) permits one additional nucleotide addition post-incorporation before stalling DNA synthesis, whereas ara-CTP causes immediate termination .
- Kinetic Data :
- dFdCTP: Apparent Ki = 11.2 µM (polymerase α), 14.4 µM (polymerase ε) .
- ara-CTP: IC50 = 0.6–0.7 µM for polymerases α/β .
Metabolic Competition :
- Elevated dCTP pools reduce ara-CTP incorporation into DNA, contributing to chemoresistance in AML .
- Gemcitabine diphosphate depletes dCTP, creating a feedback loop that enhances dFdCTP accumulation .
Enzymatic Specificity :
- 5-hydroxymethyl-dCTP is preferentially incorporated by T4 phage DNA polymerase but inhibits human polymerases at physiological pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
